Cas no 15679-13-7 (2-Isopropyl-4-methylthiazole)
2-Isopropyl-4-methylthiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Isopropyl-4-methylthiazole
- THIAZOLE, 4-METHYL-2-(1-METHYLETHYL)-
- 2-iso-Propyl-4-methylthiazole
- 4-methyl-2-propan-2-yl-1,3-thiazole
- 4-Methyl-2-(1-methylethyl)-thiazole
- 2-isopropyl-4-methyl thiazole
- 4-Methyl-2-(1-methylethyl)thiazole
- Thiazole, 2-isopropyl-4-methyl-
- tropical thiazole
- FEMA No. 3555
- NQF7JO3MUP
- 2-Isopropyl-4-methyl-1,3-thiazole
- Thiazole, 4-methyl-2-isopropyl
- FEMA 3555
- OFLXNHNYPQPQKW-UHFFFAOYSA-N
- 4-methyl-2-(propan-2-yl)-1,3-thiazole
- peach thiazole
- isopropyl methyl thiazole
-
- MDL: MFCD00036561
- Inchi: 1S/C7H11NS/c1-5(2)7-8-6(3)4-9-7/h4-5H,1-3H3
- InChI Key: OFLXNHNYPQPQKW-UHFFFAOYSA-N
- SMILES: CC(C1SC=C(C)N=1)C
Computed Properties
- Exact Mass: 141.06100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.5
- Topological Polar Surface Area: 41.1
Experimental Properties
- Color/Form: Colorless to yellowish liquid.
- Density: 1.001 g/mL at 25 °C(lit.)
- Boiling Point: 92°C/50mmHg(lit.)
- Flash Point: Fahrenheit: 136.4 ° f
Celsius: 58 ° c - Refractive Index: n20/D 1.5(lit.)
- PSA: 41.13000
- LogP: 2.57490
- FEMA: 3555
- Solubility: Not determined
2-Isopropyl-4-methylthiazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39-S37/39
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
2-Isopropyl-4-methylthiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Isopropyl-4-methylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009624-1g |
2-iso-Propyl-4-methylthiazole |
15679-13-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009624-10g |
2-iso-Propyl-4-methylthiazole |
15679-13-7 | 95% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 009624-25g |
2-iso-Propyl-4-methylthiazole |
15679-13-7 | 95% | 25g |
£20.00 | 2022-03-01 | |
| Apollo Scientific | OR350201-25g |
2-Isopropyl-4-methylthiazole |
15679-13-7 | 25g |
£16.00 | 2025-02-20 | ||
| Apollo Scientific | OR350201-100g |
2-Isopropyl-4-methylthiazole |
15679-13-7 | 100g |
£29.00 | 2025-02-20 | ||
| Apollo Scientific | OR350201-500g |
2-Isopropyl-4-methylthiazole |
15679-13-7 | 500g |
£129.00 | 2025-02-20 | ||
| abcr | AB117160-5 g |
2-Isopropyl-4-methylthiazole, 98%; . |
15679-13-7 | 98% | 5g |
€89.40 | 2023-06-24 | |
| abcr | AB117160-25 g |
2-Isopropyl-4-methylthiazole, 98%; . |
15679-13-7 | 98% | 25g |
€157.40 | 2023-06-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018063-25g |
2-Isopropyl-4-methylthiazole |
15679-13-7 | 98% | 25g |
¥63 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018063-5g |
2-Isopropyl-4-methylthiazole |
15679-13-7 | 98% | 5g |
¥27 | 2024-05-25 |
2-Isopropyl-4-methylthiazole Suppliers
2-Isopropyl-4-methylthiazole Related Literature
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Linhao Liu,Marie Cordier,Thierry Roisnel,Henri Doucet Org. Chem. Front. 2023 10 1441
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Linhao Liu,Marie Cordier,Thierry Roisnel,Henri Doucet Org. Chem. Front. 2023 10 1441
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Elizabeta Amir,Shlomo Rozen Chem. Commun. 2006 2262
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4. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazolesPhilip Cornwall,Colin P. Dell,David W. Knight J. Chem. Soc. Perkin Trans. 1 1991 2417
Additional information on 2-Isopropyl-4-methylthiazole
2-Isopropyl-4-methylthiazole (CAS No. 15679-13-7): An Overview of Its Properties, Applications, and Recent Research
2-Isopropyl-4-methylthiazole (CAS No. 15679-13-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound belongs to the thiazole class, which is characterized by a five-membered ring containing one sulfur and one nitrogen atom. The unique structure of 2-isopropyl-4-methylthiazole imparts it with a range of chemical and biological properties that make it valuable for various applications.
The molecular formula of 2-isopropyl-4-methylthiazole is C8H13NS, and its molecular weight is 155.26 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a boiling point of approximately 180°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it suitable for use in various chemical reactions and formulations.
In the realm of synthetic chemistry, 2-isopropyl-4-methylthiazole serves as an important building block for the synthesis of more complex molecules. Its reactivity is primarily centered around the thiazole ring, which can undergo a variety of reactions such as nucleophilic substitution, electrophilic addition, and metal-catalyzed coupling reactions. These reactions enable chemists to introduce functional groups or modify existing ones, thereby expanding the range of potential applications.
2-Isopropyl-4-methylthiazole has found applications in the pharmaceutical industry due to its potential biological activities. Thiazoles are known for their ability to interact with biological targets such as enzymes, receptors, and ion channels. Recent studies have explored the use of thiazole derivatives in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry reported that certain thiazole derivatives exhibit potent antiviral activity against influenza viruses. Another study in the European Journal of Medicinal Chemistry demonstrated that thiazoles can act as inhibitors of protein kinases, which are key targets in cancer therapy.
The biological activity of 2-isopropyl-4-methylthiazole has also been investigated in the context of neurodegenerative diseases. Research published in the Journal of Neurochemistry found that thiazole compounds can modulate the activity of enzymes involved in the metabolism of neurotransmitters, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the potential therapeutic value of thiazoles and underscore the importance of further research into their mechanisms of action.
In addition to its pharmaceutical applications, 2-isopropyl-4-methylthiazole has been used in agrochemicals as a component in fungicides and insecticides. The compound's ability to disrupt microbial and insect metabolism makes it an effective agent for controlling plant pathogens and pests. A study published in Pesticide Biochemistry and Physiology demonstrated that thiazole-based compounds exhibit broad-spectrum antifungal activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea.
The environmental impact of 2-isopropyl-4-methylthiazole is another area of interest for researchers. While the compound itself is not classified as hazardous, its degradation products and potential environmental fate are subjects of ongoing investigation. Studies have shown that thiazoles can be biodegraded by certain microorganisms under aerobic conditions, but their persistence in anaerobic environments remains a concern. Therefore, understanding the environmental behavior of thiazoles is crucial for assessing their long-term impact on ecosystems.
In conclusion, 2-isopropyl-4-methylthiazole (CAS No. 15679-13-7) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure endows it with valuable properties that make it an important building block for synthetic chemistry and a promising candidate for drug discovery. Ongoing research continues to uncover new insights into its biological activities and environmental behavior, further enhancing its significance in various scientific disciplines.
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